Potassium;2-[(4-methylbenzoyl)amino]acetate
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Overview
Description
Potassium;2-[(4-methylbenzoyl)amino]acetate is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by the presence of a potassium ion, a 4-methylbenzoyl group, and an aminoacetate moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Potassium;2-[(4-methylbenzoyl)amino]acetate typically involves the reaction of 4-methylbenzoic acid with glycine in the presence of a dehydrating agent to form 2-[(4-methylbenzoyl)amino]acetic acid. This intermediate is then neutralized with potassium hydroxide to yield the final product. The reaction conditions often include:
Temperature: Moderate heating (50-70°C)
Solvent: Aqueous or organic solvents such as ethanol or methanol
Catalyst: Dehydrating agents like thionyl chloride or dicyclohexylcarbodiimide (DCC)
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous processes. The key steps include:
Reactant Mixing: Combining 4-methylbenzoic acid and glycine in a reactor.
Dehydration: Adding a dehydrating agent to facilitate the formation of 2-[(4-methylbenzoyl)amino]acetic acid.
Neutralization: Introducing potassium hydroxide to neutralize the intermediate and form the final product.
Purification: Using techniques such as crystallization or filtration to purify the compound.
Chemical Reactions Analysis
Types of Reactions
Potassium;2-[(4-methylbenzoyl)amino]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the amino or benzoyl groups with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Water, ethanol, methanol, dichloromethane
Major Products
Oxidation Products: Carboxylic acids, ketones
Reduction Products: Amines, alcohols
Substitution Products: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Potassium;2-[(4-methylbenzoyl)amino]acetate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential role in biochemical pathways and enzyme inhibition.
Medicine: Explored for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Potassium;2-[(4-methylbenzoyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Potassium;2-[(4-chlorobenzoyl)amino]acetate
- Potassium;2-[(4-nitrobenzoyl)amino]acetate
- Potassium;2-[(4-methoxybenzoyl)amino]acetate
Uniqueness
Potassium;2-[(4-methylbenzoyl)amino]acetate is unique due to its specific structural features, such as the presence of a 4-methylbenzoyl group. This structural uniqueness can influence its reactivity, stability, and interaction with biological targets, making it distinct from other similar compounds.
Biological Activity
Potassium;2-[(4-methylbenzoyl)amino]acetate, a derivative of glycine and 4-methylbenzoic acid, has garnered attention for its potential biological activities. This article explores its synthesis, mechanisms of action, and various biological effects supported by recent research findings.
The synthesis of this compound typically involves the reaction of 4-methylbenzoic acid with glycine in the presence of dehydrating agents such as thionyl chloride or dicyclohexylcarbodiimide (DCC). The process is outlined as follows:
- Reactants : 4-methylbenzoic acid, glycine
- Dehydrating Agents : Thionyl chloride, DCC
- Neutralizing Agent : Potassium hydroxide
- Solvents : Aqueous or organic solvents (ethanol, methanol)
- Temperature : Moderate heating (50-70°C)
This compound exhibits various chemical reactions, including oxidation, reduction, and substitution reactions, leading to a range of products such as carboxylic acids and amines.
This compound may function through several mechanisms in biological systems:
- Enzyme Inhibition : It has been investigated for its potential to inhibit specific enzymes involved in biochemical pathways.
- Receptor Interaction : The compound may interact with various receptors, modulating their activity.
- Antioxidant Activity : Preliminary studies suggest that it may possess antioxidant properties, contributing to its biological effects .
Antimicrobial Activity
Research indicates that compounds related to this compound demonstrate significant antimicrobial properties. For instance, derivatives have shown anti-biofilm activity against E. coli ATCC 25922 with minimal biofilm inhibitory concentration (MBIC) values around 625 µg/mL. This suggests potential applications in treating bacterial infections .
Antioxidant Activity
In vitro assays have reported antioxidant capacities for compounds similar to this compound. For example, certain derivatives exhibited antioxidant activity measured using the DPPH assay, with some achieving approximately 43% inhibition at specific concentrations . This highlights the compound's potential role in combating oxidative stress.
Anti-inflammatory Effects
The anti-inflammatory properties of related compounds have also been explored. Research indicates that certain derivatives can inhibit the production of pro-inflammatory cytokines in cell cultures. This suggests that this compound might play a role in managing inflammatory conditions .
Case Studies and Research Findings
A selection of studies has evaluated the biological activities of this compound and its derivatives:
Properties
IUPAC Name |
potassium;2-[(4-methylbenzoyl)amino]acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO3.K/c1-7-2-4-8(5-3-7)10(14)11-6-9(12)13;/h2-5H,6H2,1H3,(H,11,14)(H,12,13);/q;+1/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFWOQCOIDFLVCU-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NCC(=O)[O-].[K+] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10KNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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